molecular formula C30H20BrN B13690864 9-(4-Bromophenyl)-3,6-diphenyl-9H-carbazole

9-(4-Bromophenyl)-3,6-diphenyl-9H-carbazole

Cat. No.: B13690864
M. Wt: 474.4 g/mol
InChI Key: WOOAKXXQTAVKGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(4-Bromophenyl)-3,6-diphenyl-9H-carbazole is an organic compound that belongs to the carbazole family Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-Bromophenyl)-3,6-diphenyl-9H-carbazole typically involves the use of palladium-catalyzed cross-coupling reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 9H-carbazole with 4-bromophenylboronic acid in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar palladium-catalyzed cross-coupling reactions on a larger scale. The choice of solvent, catalyst, and reaction conditions can be optimized to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

9-(4-Bromophenyl)-3,6-diphenyl-9H-carbazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbazole derivatives.

    Reduction: Reduction reactions can be used to modify the bromine or phenyl groups.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-3,6-dione, while substitution reactions can produce various functionalized carbazole derivatives.

Scientific Research Applications

9-(4-Bromophenyl)-3,6-diphenyl-9H-carbazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(4-Bromophenyl)-3,6-diphenyl-9H-carbazole involves its interaction with molecular targets through its aromatic and bromine-containing structure. The compound can participate in π-π stacking interactions and hydrogen bonding, which are crucial for its function in organic electronics and materials science .

Comparison with Similar Compounds

Similar Compounds

    9-Phenylcarbazole: Lacks the bromine atom, resulting in different reactivity and applications.

    3,6-Dibromocarbazole: Contains two bromine atoms, leading to increased reactivity in substitution reactions.

    4-Bromotriphenylamine: Similar bromine-containing aromatic compound with different electronic properties.

Uniqueness

9-(4-Bromophenyl)-3,6-diphenyl-9H-carbazole is unique due to its specific combination of bromine and phenyl groups, which confer distinct electronic and chemical properties. This makes it particularly valuable in applications requiring precise control over molecular interactions and reactivity.

Properties

Molecular Formula

C30H20BrN

Molecular Weight

474.4 g/mol

IUPAC Name

9-(4-bromophenyl)-3,6-diphenylcarbazole

InChI

InChI=1S/C30H20BrN/c31-25-13-15-26(16-14-25)32-29-17-11-23(21-7-3-1-4-8-21)19-27(29)28-20-24(12-18-30(28)32)22-9-5-2-6-10-22/h1-20H

InChI Key

WOOAKXXQTAVKGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)N(C4=C3C=C(C=C4)C5=CC=CC=C5)C6=CC=C(C=C6)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.